

Application Notes and Protocols for CO probe 1 in Live Cell Imaging

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Compound of Interest

Compound Name: CO probe 1

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Introduction

Carbon monoxide (CO) is increasingly recognized as a critical gasotransmitter, playing a vital role in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and inflammation.[1][2] The ability to detect and quantify CO in living cells is paramount to understanding its complex biological functions and for the development of novel therapeutics. **CO probe 1** (also known as COP-1 or SCT051) is a fluorescent probe designed for the selective detection of CO in live cells.[1][3] This document provides detailed application notes and protocols for the use of **CO probe 1** in live cell imaging.

Mechanism of Action

CO probe 1 is an allyl fluorescein ether-based probe that operates via a palladium-mediated carbonylation reaction.[4] In the presence of palladium chloride (PdCl₂), carbon monoxide reduces Pd²⁺ to Pd⁰. This triggers a Tsuji-Trost reaction, which removes the allyl protecting group from the fluorescein molecule.[4] This de-caging process releases the highly fluorescent fluorescein, resulting in a significant "turn-on" fluorescence signal that can be detected by microscopy.[4][5] This reaction mechanism provides high selectivity for CO over other reactive oxygen and nitrogen species.[1]

Quantitative Data

The following tables summarize the key quantitative properties of **CO probe 1**.

Table 1: General and Photophysical Properties

Property	Value	Reference(s)
Alternative Names	COP-1, SCT051	[2]
Molecular Formula	C ₂₅ H ₂₀ O ₅	
Molar Mass	412.43 g/mol	
Appearance	White solid (lyophilized)	
Purity	≥ 98% (by HPLC, HNMR, LC-MS)	
Excitation Wavelength (λ _{ex})	450-480 nm	
Emission Wavelength (λ _{em})	527 nm (Green)	

Table 2: Experimental Parameters

Parameter	Recommended Value	Reference(s)
Solvent for Stock Solution	DMSO	
Stock Solution Concentration	10 mM	
Working Concentration (CO probe 1)	1 μM	
Working Concentration (PdCl ₂)	1 μM	
Positive Control (CO Donor)	10 μM CORM-3	
Cell Incubation Time	30 minutes	
Incubation Temperature	37°C	

Experimental Protocols

Materials Required:

- **CO probe 1** (e.g., MilliporeSigma: SCT051)
- Palladium (II) chloride (PdCl_2) (e.g., MilliporeSigma: 205885)
- Dimethyl sulfoxide (DMSO), anhydrous
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Cells of interest
- 24-well imaging plates or other suitable imaging dishes
- (Optional) Carbon monoxide-releasing molecule (CORM), such as CORM-3 (e.g., MilliporeSigma: SML0496), for positive control experiments
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Reagent Preparation:

- **CO probe 1** Stock Solution (10 mM):
 - Before opening, briefly centrifuge the vial to collect the lyophilized solid at the bottom.
 - Warm the vial to room temperature.
 - Add 242 μL of anhydrous DMSO to the vial to prepare a 10 mM stock solution.
 - Aliquot and store at -20°C , protected from light and moisture.
- PdCl_2 Stock Solution:
 - Prepare a stock solution of PdCl_2 in an appropriate solvent (e.g., water or dilute HCl, depending on the supplier's instructions). The final working concentration should be 1 μM .

- (Optional) CORM-3 Stock Solution:

- Prepare a stock solution of CORM-3 in cell culture medium or an appropriate solvent.

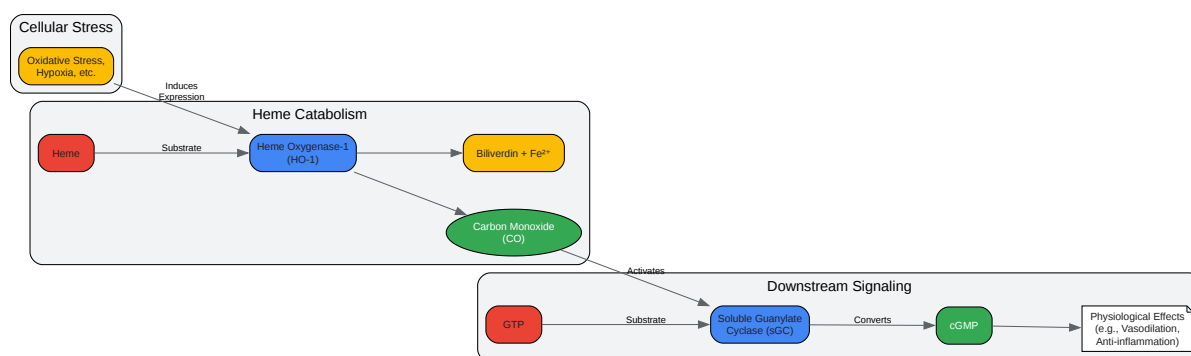
Live Cell Imaging Protocol:

- Cell Seeding: Plate cells of interest in a 24-well imaging plate or other suitable imaging vessel and culture overnight to allow for cell attachment and recovery.
- (Optional) Positive Control - CO Induction:
 - To induce an increase in intracellular CO for a positive control, remove the cell culture medium and pre-incubate the cells with 10 μ M of CORM-3 in fresh cell culture medium for 30 minutes at 37°C.
 - Following the pre-incubation, remove the CORM-3 containing medium.
- Probe Loading:
 - Prepare the working solution by diluting the **CO probe 1** stock solution and the PdCl₂ stock solution in cell culture medium to a final concentration of 1 μ M each.
 - Remove the existing cell culture medium from the cells.
 - Add the cell culture medium containing 1 μ M **CO probe 1** and 1 μ M PdCl₂ to the cells.
 - Incubate the cells for 30 minutes at 37°C.
- Washing and Imaging:
 - After incubation, remove the probe-containing medium and wash the cells three times with fresh, pre-warmed cell culture medium or PBS to remove any excess probe.[4]
 - Replace with fresh cell culture medium for imaging.
 - Image the cells using a fluorescence microscope with excitation between 450-480 nm and emission collected around 527 nm (green fluorescence).

Note: The optimal concentrations of **CO probe 1**, PdCl₂, and any CO-releasing molecules may vary depending on the cell type and experimental conditions. It is recommended that the end-user determines these optimal concentrations empirically.

Visualizations

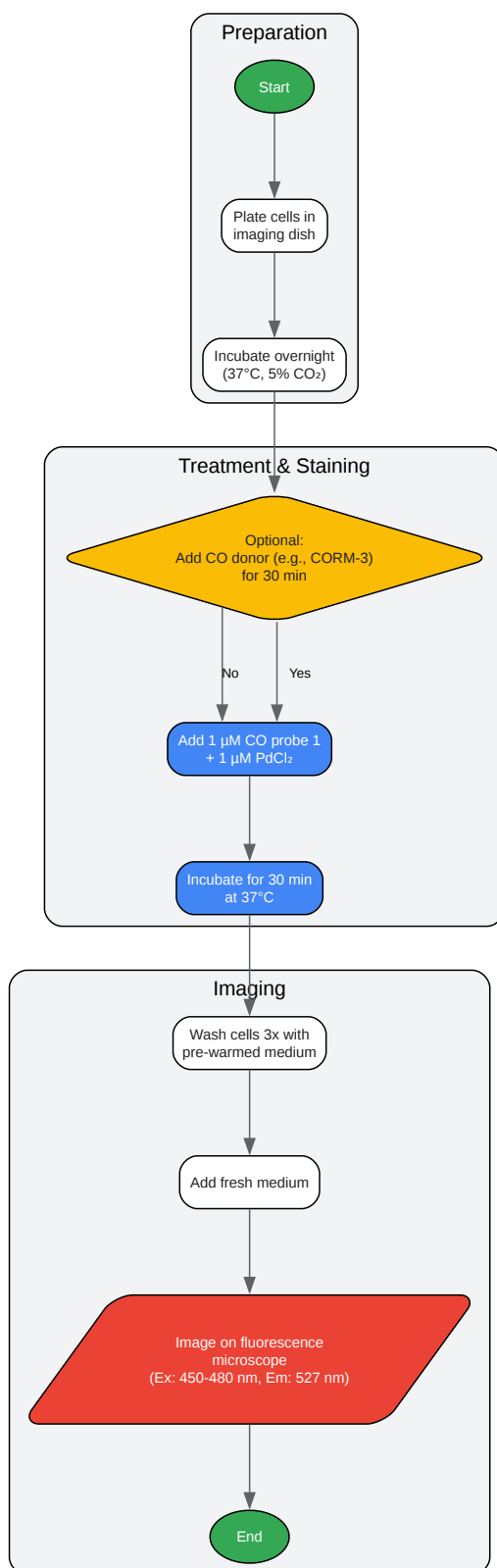
Signaling Pathway of Endogenous Carbon Monoxide Production



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Caption: Endogenous CO production and signaling pathway.

Experimental Workflow for Live Cell Imaging with **CO probe 1**



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Caption: Step-by-step workflow for CO detection.

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